Home > Products > Screening Compounds P145765 > 3-[5-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride
3-[5-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride -

3-[5-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride

Catalog Number: EVT-4671382
CAS Number:
Molecular Formula: C20H19Cl2NO3
Molecular Weight: 392.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (Lapatinib)

Compound Description: Lapatinib is a tyrosine kinase inhibitor approved for use in combination with capecitabine for treating advanced or metastatic breast cancers that overexpress HER2 (ErbB2). It is a substrate for efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP). In vitro, lapatinib inhibits Pgp, BCRP, and organic anion transporting polypeptide 1B1 (a hepatic uptake transporter) with IC50 values between 0.025 and 5 μM.

Relevance: While not directly sharing a core structure, both lapatinib and 3-[5-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride contain a 2-furyl ring substituted at the 5-position with an aminomethyl group. Furthermore, both compounds feature an extended aromatic system, with lapatinib incorporating a quinazoline ring and the target compound a benzoic acid moiety. This structural similarity might lead to shared interactions with efflux transporters like Pgp and BCRP, as observed with lapatinib.

N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[substituted aryl]amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamides

Compound Description: This series of 1,4-dihydropyridines (DHPs) was synthesized and evaluated for anti-exudative and anti-inflammatory activity in rats. The compounds demonstrated varying degrees of efficacy, with some exhibiting greater potency than reference drugs like acetylsalicylic acid, indomethacin, nimesulide, and paracetamol.

Relevance: Similar to 3-[5-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride, these compounds possess a 2-furyl ring. The presence of this common structural feature suggests potential shared physicochemical properties and possibly related biological activity profiles, although the target compound lacks the DHP core.

5-({[2-amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1h-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid

Compound Description: This compound represents a novel crystalline form of a zwitterionic molecule. Methods for its preparation and characterization are described in the provided papers. [, , , , ]

Relevance: Although the core structures differ significantly, both 5-({[2-amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1h-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid and 3-[5-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride share the presence of a benzoic acid moiety. This common feature might lead to similarities in their physicochemical properties, such as solubility and ionization behavior. [, , , , ]

Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives

Compound Description: This series of thiazolo[3,2-a]pyrimidine derivatives was synthesized via a Mannich reaction and evaluated for their in vitro antimicrobial activity against various bacteria and fungi. One compound, ethyl-5-(2-chlorophenyl)-7-methyl-2-(morpholinomethyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, exhibited promising broad-spectrum antimicrobial activity.

4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester hydrochloride

Compound Description: This compound, an anti-obesity agent, undergoes extensive first-pass metabolism in rats and dogs, primarily to 4-amino-5-ethyl-3-thiophenecarboxylic acid (II) and its N-methyl derivative (III). Due to this rapid hydrolysis, 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester hydrochloride is considered a prodrug of II.

Relevance: Although structurally dissimilar to 3-[5-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride, both compounds share the presence of a carboxylic acid ester group. This commonality suggests potential similarities in their susceptibility to esterase-mediated hydrolysis, a significant factor influencing their pharmacokinetic profiles.

Dimethyl-(2-[2-(3-phenyl-[1,2,4]oxadiazol-5-yl)-phenoxy]ethyl)-amine hydrochloride (BIIR 561 CL)

Compound Description: BIIR 561 CL is a compound with both anticonvulsant and neuroprotective properties. It acts as a non-competitive antagonist of AMPA receptors and an inhibitor of voltage-gated sodium channels. In vivo studies demonstrate its ability to suppress seizures in mice and reduce infarct size in a focal ischemia model.

Properties

Product Name

3-[5-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride

IUPAC Name

3-[5-[[2-(4-chlorophenyl)ethylamino]methyl]furan-2-yl]benzoic acid;hydrochloride

Molecular Formula

C20H19Cl2NO3

Molecular Weight

392.3 g/mol

InChI

InChI=1S/C20H18ClNO3.ClH/c21-17-6-4-14(5-7-17)10-11-22-13-18-8-9-19(25-18)15-2-1-3-16(12-15)20(23)24;/h1-9,12,22H,10-11,13H2,(H,23,24);1H

InChI Key

KHUAYUGKULDJSX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CNCCC3=CC=C(C=C3)Cl.Cl

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CNCCC3=CC=C(C=C3)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.